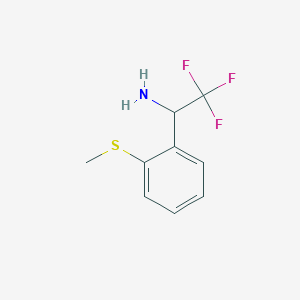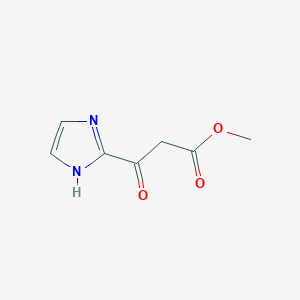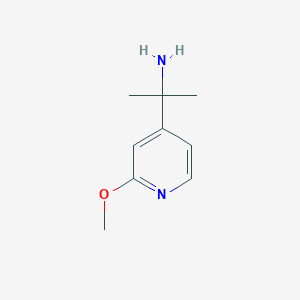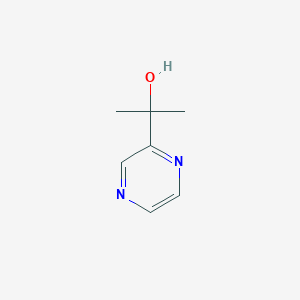
2,2,2-Trifluoro-1-(2-methylsulfanyl-phenyl)-ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is a fluorinated organic compound with a trifluoromethyl group attached to an amine and a phenyl ring substituted with a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-(methylsulfanyl)phenylacetonitrile with trifluoromethylamine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of a nitro group results in the corresponding amine .
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The amine functionality can form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoroethyl trifluoromethanesulfonate: Another fluorinated compound with similar trifluoromethyl functionality.
N-Phenyl-bis(trifluoromethanesulfonimide): Contains a trifluoromethyl group and is used in similar applications.
Uniqueness
2,2,2-Trifluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-amine is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
843608-47-9 |
|---|---|
Fórmula molecular |
C9H10F3NS |
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-5-3-2-4-6(7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
Clave InChI |
OWLNHHNBXPNCRL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC=CC=C1C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-1-[(3aR,6aR)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazol-3-yl]ethan-1-aminehydrochloride,cis](/img/structure/B15321009.png)


![{5-Methylspiro[2.3]hexan-5-yl}methanol](/img/structure/B15321029.png)

![1-{6-Chloroimidazo[1,2-a]pyridin-2-yl}ethan-1-one](/img/structure/B15321037.png)







